Cyclopentyl 2-methylphenyl ketone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

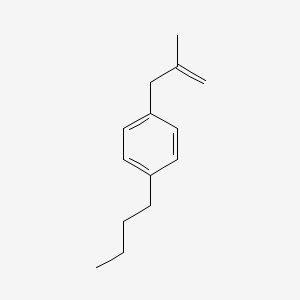

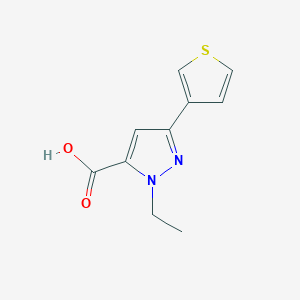

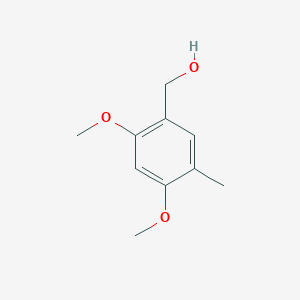

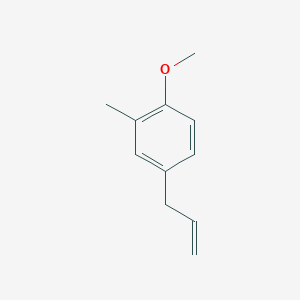

Cyclopentyl 2-methylphenyl ketone is a chemical compound with the molecular formula C13H16O . It is a yellow oil and is used in various applications and services .

Synthesis Analysis

The synthesis of similar compounds, such as cyclopentyl phenyl ketone, involves hydrolyzing 2-cyclopentyl benzoylacetate as a raw material in basic solvents . The 2-cyclopentyl benzoylacetate used can be either 2-cyclopentyl methyl benzoylacetate or 2-cyclopentyl ethyl benzoylacetate . This method is advantageous due to its environmentally friendly solvents, minimal environmental pollution, ease of operation, high yield, short technological period, and low preparation cost .Molecular Structure Analysis

The molecular structure of Cyclopentyl 2-methylphenyl ketone is represented by the InChI code1S/C13H16O/c1-10-6-2-5-9-12(10)13(14)11-7-3-4-8-11/h2,5-6,9,11H,3-4,7-8H2,1H3 . The molecular weight of the compound is 188.27 . Physical And Chemical Properties Analysis

Cyclopentyl 2-methylphenyl ketone is a yellow oil . Its linear formula is C13H16O . The compound has a molecular weight of 188.27 .Wissenschaftliche Forschungsanwendungen

Cyclopentyl Methyl Ether in Acetalization Reactions

- Use in Synthesis : Cyclopentyl methyl ether has been used as a solvent in the synthesis of 1,3-dioxanes and 1,3-dioxolanes. This process involves acetalization of aliphatic and aromatic aldehydes or ketones, employing environmentally friendly ammonium salts as catalysts (Azzena et al., 2015).

Photochemistry of Cyclopentenyl Methyl Ketones

- Photochemical Behavior : Cyclopentenyl methyl ketones, including 2-Cyclopentenyl and 3-phenyl-2-cyclopentenyl methyl ketones, show interesting photochemical properties, such as undergoing a 1,3-acetyl shift and oxa-di-π-methane rearrangement under specific conditions (Gonzenbach et al., 1977).

Thermolysis of Alkynyl Ketones

- Synthesis of Phenols and Cyclopentenones : The gas flow thermolyses of alkynyl ketones lead to the formation of phenols and cyclopentenones, explaining the processes by intramolecular additions and cyclizations (Roller et al., 1986).

Cyclopentyl Organometallic Reagents

- Metal-Dependent Reaction Tuning : Cyclopentyl organometallic reagents demonstrate versatility in reactions with aliphatic ketones, which can be tuned to reduction or addition by changing the metal atom. This has been applied in the synthesis of medicinally important compounds (Roy et al., 2009).

Quinolin-8-ols and Tetrahydroquinolin-8-ols Synthesis

- Cyclization of Ketone Oximes : 2-(3-Hydroxyphenyl)ethyl ketone oximes can be cyclized to yield quinolin-8-ols and tetrahydroquinolin-8-ols, involving alkylideneaminyl radical intermediates (Uchiyama et al., 1998).

Cyclopentyl Ketones in Ant Secretions

- Identification and Function in Ants : Cyclopentyl ketones, such as 2-methylcyclopentanone, have been identified in the anal gland secretions of Azteca ants and are thought to function as alarm pheromones and defensive compounds (Wheeler et al., 1975).

Cyclopentyl[b]indole Formation in Scytonemin Biosynthesis

- Enzymatic Cyclization and Decarboxylation : An enzymatic process involving cyclopentyl[b]indole formation has been observed in the biosynthesis of scytonemin, a cyanobacterial sunscreen. This involves the conversion of beta-ketoacid to ketone via cyclization and decarboxylation (Balskus & Walsh, 2009).

Benzylic C-H Acylation

- Acylation Using Benzoyl Group : 2-Methylphenyl ketones have been used in site-selective acylation at the benzylic position, utilizing a benzoyl carbonyl group as the photo-directing group in the presence of a palladium catalyst (Masuda et al., 2019).

Eigenschaften

IUPAC Name |

cyclopentyl-(2-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c1-10-6-2-5-9-12(10)13(14)11-7-3-4-8-11/h2,5-6,9,11H,3-4,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJOOCSZEDQMGTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642555 |

Source

|

| Record name | Cyclopentyl(2-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopentyl 2-methylphenyl ketone | |

CAS RN |

7063-66-3 |

Source

|

| Record name | Cyclopentyl(2-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-N,N-Dimethylamino)phenyl]-1-propene](/img/structure/B1368561.png)

![3-[(4-N,N-Dimethylamino)phenyl]-2-methyl-1-propene](/img/structure/B1368563.png)